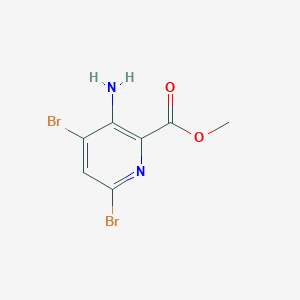

Methyl 3-amino-4,6-dibromopicolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-amino-4,6-dibromopicolinate” is a chemical compound with the molecular formula C7H6Br2N2O2 . It is related to “Methyl 6-amino-3,5-dibromopicolinate”, which has a molecular weight of 309.94 .

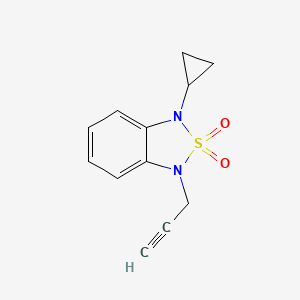

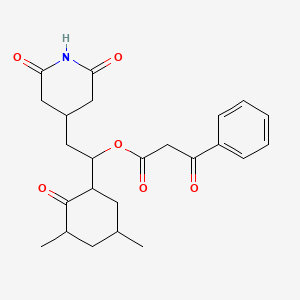

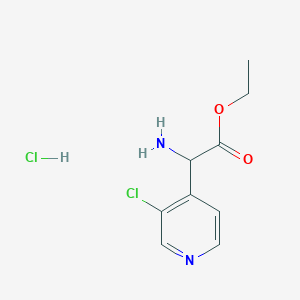

Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-4,6-dibromopicolinate” is characterized by the presence of two bromine atoms, one nitrogen atom, and one oxygen atom . The exact structure would require more specific information or advanced analytical techniques to determine.Physical And Chemical Properties Analysis

“Methyl 3-amino-4,6-dibromopicolinate” is a solid at room temperature . It has a molecular weight of 294.93 . The density is predicted to be 1.928 g/cm3 . The boiling point is predicted to be 320.7°C .Scientific Research Applications

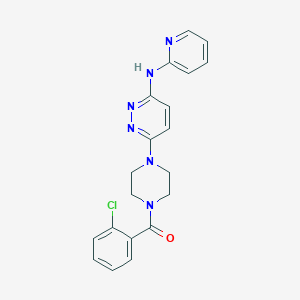

Chemical Sensing and Material Science

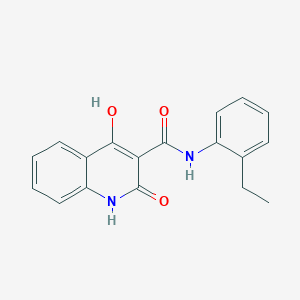

One study elaborates on the remarkable difference in sensing properties of quinoline-based isomers for Al³⁺ and Zn²⁺ ions. These compounds, synthesized through Schiff-base condensation, act as dual fluorescence chemosensors. The study underscores their potential in detecting metal ions through fluorescence enhancement, which is pivotal for environmental monitoring and biochemical assays (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).

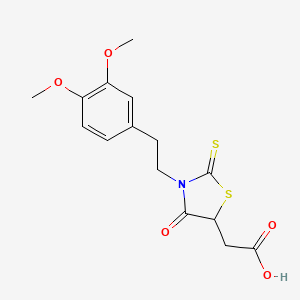

Pharmaceutical Chemistry and Antimicrobial Activity

Research into novel metal complexes of 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one reveals antimicrobial properties against a variety of microorganisms. These complexes show considerable activity, highlighting the potential of such compounds in developing new antimicrobial agents (Peter & Lucky, 2015).

Anticancer Research

Compounds derived from quinazoline have been studied for their potential in cancer treatment. For instance, 2,4-dihydroxyquinoline-derived dyes have been synthesized and evaluated for their DNA protection, antimicrobial, and anticancer activities. Some compounds exhibited significant cytotoxicity against cancer cell lines, suggesting their potential use in cancer therapy (Şener, Mohammed, Yerlikaya, Çelik Altunoğlu, Gür, Baloğlu, & Şener, 2018).

Biochemical Studies

The interaction of VIVO compounds with red blood cells, studied through spectroscopic and computational techniques, illustrates the potential of picolinate ligands in the management of diabetes. These findings contribute to understanding the bioavailability and mechanism of action of potential anti-diabetic drugs (Sanna, Serra, Micera, & Garribba, 2014).

Molecular Characterization and Enzymology

The molecular characterization of enzymes involved in isoquinoline alkaloid biosynthesis, such as the S-Adenosyl-l-methionine:3′-Hydroxy-N-methylcoclaurine 4′-O-Methyltransferase in Coptis japonica, provides insight into the biosynthetic pathways of pharmacologically active compounds. This research has implications for the production and synthesis of bioactive alkaloids (Morishige, Tsujita, Yamada, & Sato, 2000).

properties

IUPAC Name |

methyl 3-amino-4,6-dibromopyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJAQTNXIMZFME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=N1)Br)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-4,6-dibromopicolinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2676650.png)

![Ethyl 6-methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2676660.png)

![3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2676662.png)